Scaffold Topology: Normorphan (6-Azabicyclo[3.2.1]octane) vs. Tropane (8-Azabicyclo[3.2.1]octane) in DAT Inhibition
The 6-azabicyclo[3.2.1]octane (normorphan) scaffold, the core of the target compound, retains comparable dopamine transporter (DAT) inhibitory potency to cocaine's tropane (8-azabicyclo[3.2.1]octane) scaffold while representing a structurally isomeric, novel chemical scaffold for DAT inhibitor design. A derivative (compound 8c) bearing a p-chloro substituent at the β-aryl position exhibited an IC50 of 452 nM in DA reuptake inhibition assays, which is in the same range as cocaine's IC50 of 459 nM [1].
| Evidence Dimension | Dopamine reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | 452 nM (for 6-azabicyclo[3.2.1]octane derivative 8c, p-chloro substituted) |
| Comparator Or Baseline | Cocaine: IC50 = 459 nM |
| Quantified Difference | Comparable potency (452 nM vs. 459 nM; ~1.5% difference, within assay variability) |
| Conditions | Rat striatal synaptosomes; [3H]dopamine uptake assay |
Why This Matters
This demonstrates that the 6-azabicyclo[3.2.1]octane scaffold can serve as a viable, patent-distinct alternative to the tropane scaffold for DAT-targeted drug discovery programs seeking to avoid cocaine's structural liabilities while maintaining target engagement.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. View Source
